molecular formula C17H15ClF3N3O3 B4983623 4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide

4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide

Cat. No.: B4983623
M. Wt: 401.8 g/mol
InChI Key: XNULUHXCHSUXFP-UHFFFAOYSA-N
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Description

4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl side chain

Properties

IUPAC Name

4-chloro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O3/c18-13-5-2-11(3-6-13)16(25)23-9-1-8-22-14-7-4-12(17(19,20)21)10-15(14)24(26)27/h2-7,10,22H,1,8-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNULUHXCHSUXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide typically involves a multi-step process. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to certain proteins. The compound may act by modulating enzyme activity or interacting with receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

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